(5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Description
Molecular Structure Analysis
The molecular structure of FLP-108 can be analyzed using various spectroscopic techniques. For instance, a related compound’s 1H-NMR and 13C-NMR data were found, which provide information about the hydrogen and carbon atoms in the molecule .Physical and Chemical Properties Analysis
FLP-108 is a white to light yellow solid with a specific chemical structure . The predicted boiling point is 560.0±50.0 °C, and the predicted density is 1.345±0.06 g/cm3 .Scientific Research Applications
Antimicrobial Activity
A study by Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including compounds similar to (5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, and evaluated their antimicrobial activity. They found variable and modest activity against bacteria and fungi, suggesting potential applications in antimicrobial treatments (Patel, Agravat, & Shaikh, 2011).
Anticonvulsant Agents
Malik and Khan (2014) designed and synthesized derivatives similar to the compound , assessing them for anticonvulsant activities. They discovered that certain derivatives showed potent activity with a high protective index, indicating potential as anticonvulsant agents (Malik & Khan, 2014).
Antitumor Activity
Research by Shahana and Yardily (2020) focused on synthesizing and characterizing compounds structurally related to the compound . They conducted a molecular docking study to understand the antibacterial activity of these compounds, which can also provide insights into antitumor activity (Shahana & Yardily, 2020).
Pesticidal Activities
Choi et al. (2015) synthesized and tested derivatives for pesticidal activities. One of the compounds showed strong larvicidal activity against mosquito larvae and potent antifungal activity, suggesting potential applications in pest control (Choi et al., 2015).
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3OS2/c17-13-5-4-12(23-13)15(22)20-6-8-21(9-7-20)16-19-14-10(18)2-1-3-11(14)24-16/h1-5H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPWVKHNFVDBHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(S4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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